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SALOR-INT L433292-1EA

Cat. No.: B384328
M. Wt: 436.5g/mol
InChI Key: GVHYDBKCJRNCLQ-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Genesis of Research Interest in Novel Chemical Entities

The exploration of novel chemical entities (NCEs), or new molecules not previously described, is a cornerstone of modern chemical and biomedical research. The primary impetus for this exploration is the continuous need for new therapeutic agents to address unmet medical needs, combat drug resistance, and improve upon existing treatments. frontiersin.orgnih.gov Academic and industrial laboratories actively pursue the synthesis and characterization of NCEs to discover molecules with unique biological activities. frontiersin.orgnih.gov This pursuit is driven by advances in understanding disease biology, which reveal new potential drug targets such as enzymes, receptors, or other proteins involved in pathological processes. nih.gov

Interest in NCEs also stems from technological advancements in chemical synthesis and screening. nih.govosu.edu Innovations in organic chemistry allow for the creation of increasingly complex and diverse molecular structures, expanding the accessible "chemical space." osu.edueurekalert.org High-throughput screening (HTS) technologies enable scientists to rapidly test vast libraries of these new compounds for activity against specific biological targets, accelerating the identification of promising lead molecules. nih.gov The collaborative, multidisciplinary nature of modern science, linking chemists with biologists and pharmacologists, further fuels the rapid identification and refinement of NCEs. frontiersin.org

Rationale for Academic Investigation of SALOR-INT L433292-1EA

No public information is available to detail the specific rationale for the academic investigation of this compound. Generally, academic drug discovery programs select compounds for investigation based on several factors. These can include a novel chemical structure that has no precedent as a drug, or a compound that targets a biological pathway in a high-risk, innovative way that might not be pursued in a commercial setting. nih.gov Academic research often focuses on establishing new chemical and biological paradigms, taking risks that larger pharmaceutical companies might avoid. openaccessgovernment.org An investigation would typically be initiated if the compound showed promise in initial screenings or was designed to test a specific biological hypothesis.

Structural Classification and General Features of the this compound Chemical Scaffold

Without access to the specific chemical structure of this compound, a detailed classification is impossible. The classification of a molecule is based on its "scaffold," which represents its core structural framework. nih.govresearchgate.net This is typically achieved by identifying the ring systems, linkers, and side chains that constitute the molecule. wiley-vch.de

The process of scaffold analysis allows researchers to:

Categorize and cluster large sets of chemical compounds.

Analyze structure-activity relationships (SAR) to understand how changes to the core structure affect biological activity. researchgate.net

Assess the novelty of a compound compared to existing molecules. nih.gov

Evaluate the diversity of a chemical library. researchgate.net

The table below illustrates different approaches to scaffold definition, which would be applied to this compound if its structure were known.

Scaffold TypeDescriptionPurpose in Research
Murcko (Molecular) Framework The union of all ring systems and the linkers connecting them. All side chains are removed.To identify the core framework and compare the fundamental structures of different molecules.
Graph Framework An abstract graph representation of the framework, ignoring atom types and bond orders.To classify molecules based on their fundamental topology and shape.
Scaffold Tree A hierarchical classification where scaffolds are generated by progressively removing rings from the molecule.To analyze structure-activity relationships in a hierarchical context and navigate chemical space.
Chemotype A general term for a core structure or scaffold that is associated with a particular biological activity.To group compounds that share a common mechanism of action based on a shared structural motif.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24N4O3S B384328 SALOR-INT L433292-1EA

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-pentoxyphenyl)methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H24N4O3S/c1-3-5-6-12-30-18-10-9-16(13-19(18)29-4-2)14-20-22(28)27-23(31-20)25-21(26-27)17-8-7-11-24-15-17/h7-11,13-15H,3-6,12H2,1-2H3/b20-14-

InChI Key

GVHYDBKCJRNCLQ-ZHZULCJRSA-N

SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OCC

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OCC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OCC

Pictograms

Irritant

Origin of Product

United States

Advanced Chemical Synthesis and Derivatization Strategies for Salor Int L433292 1ea

Methodologies for Total Synthesis of SALOR-INT L433292-1EA and its Analogues

The de novo construction of complex molecules like this compound necessitates meticulous planning and execution. The total synthesis of this compound and its analogues can be approached through various methodologies, with a strong emphasis on controlling the three-dimensional arrangement of atoms.

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for producing a specific stereoisomer of a chiral molecule, which is often essential for its desired biological activity or material properties. ijfans.org For a complex molecule such as this compound, achieving high stereoselectivity is a primary objective. ijfans.org Key strategies in stereoselective synthesis include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. ethz.chrsc.org

Asymmetric catalysis, for instance, employs a chiral catalyst to preferentially form one enantiomer over the other. acs.org This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the desired product. acs.org Chiral auxiliaries involve temporarily attaching a chiral group to the starting material to direct the stereochemical outcome of a reaction, after which the auxiliary is removed. ethz.ch Substrate-controlled synthesis, on the other hand, relies on the existing stereocenters within the molecule to influence the stereochemistry of newly formed centers. rsc.org

Table 1: Comparison of Stereoselective Synthesis Strategies

Strategy Principle Advantages Disadvantages
Chiral Catalysis A chiral catalyst creates a chiral environment for the reaction, favoring the formation of one stereoisomer. High efficiency (catalytic amounts), broad applicability. Catalyst development can be complex and expensive.
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of subsequent reactions. Predictable stereochemical control, well-established methods. Requires additional steps for attachment and removal, stoichiometric use of the auxiliary.

| Substrate Control | Existing stereocenters in the substrate direct the formation of new stereocenters. | No external chiral reagents needed, can be highly efficient. | Dependent on the inherent stereochemistry of the substrate. |

Optimization of Synthetic Routes for Research Applications

Retrosynthetic analysis is a powerful tool for designing synthetic routes. alfa-chemistry.com It involves mentally deconstructing the target molecule into simpler, commercially available precursors. alfa-chemistry.com Modern approaches to route optimization often employ computational tools and high-throughput screening to rapidly evaluate different synthetic pathways and reaction conditions. jocpr.com Automation in synthesis can further accelerate this process by allowing for the parallel execution of multiple reactions. jocpr.com

| Safety and Sustainability | Avoid hazardous materials and minimize environmental impact. | Use of greener solvents, catalytic reactions, minimizing waste generation. chemrxiv.org |

Targeted Chemical Modifications and Functionalization of the this compound Core Structure

Once a reliable synthetic route to the core structure of this compound is established, targeted chemical modifications can be introduced to probe its function and properties.

Introduction of Reporter Groups for Biological Studies

To investigate the biological activity and mechanism of action of this compound, it is often necessary to attach reporter groups. danaher.com These are molecules that produce a detectable signal, such as fluorescence or luminescence, allowing for the visualization and tracking of the compound within a biological system. wikipedia.org Common reporter genes encode for proteins like green fluorescent protein (GFP), luciferase, and β-galactosidase. ddugu.ac.innih.gov The choice of reporter group depends on the specific application and the desired detection method. promega.ca

The introduction of these groups requires careful synthetic planning to ensure that the modification does not significantly alter the compound's intrinsic properties. This is typically achieved by identifying a non-essential region of the molecule where a linker can be attached, followed by conjugation to the reporter molecule.

Design and Synthesis of Metabolically Stable Analogues for In Vitro Research

For many in vitro research applications, it is desirable to have compounds that are resistant to metabolic degradation. nih.gov This ensures that the observed effects are due to the compound itself and not its metabolites. researchgate.net The design of metabolically stable analogues involves identifying the parts of the molecule that are susceptible to metabolism and modifying them to block these processes. mdpi.com

Table 3: Strategies for Enhancing Metabolic Stability

Modification Strategy Rationale Example
Fluorine Substitution The strong carbon-fluorine bond is resistant to enzymatic cleavage. Replacing a C-H bond at a metabolically active site with a C-F bond.
Functional Group Replacement Replacing a labile group (e.g., an ester) with a more stable one (e.g., an amide). Ester to amide bioisosteric replacement.
Steric Hindrance Introducing bulky groups near a metabolic site to block enzyme access. Adding a methyl group adjacent to a site of hydroxylation.

| Conformational Restriction | Locking the molecule in a conformation that is not recognized by metabolic enzymes. | Introduction of cyclic structures or rigid linkers. |

Advanced Purification and Characterization Techniques for Research Materials

Ensuring the purity and structural integrity of this compound and its analogues is critical for obtaining reliable research data. unacademy.com A variety of advanced purification and characterization techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a cornerstone of purification, allowing for the separation of the target compound from impurities with high resolution. jocpr.com Supercritical fluid chromatography (SFC) offers a greener alternative with faster separation times for certain classes of molecules. jocpr.com For initial purification of larger quantities, flash chromatography is often used. charnwooddiscovery.com

Once purified, the compound's identity and purity are confirmed using a suite of analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure. Mass spectrometry (MS) determines the molecular weight and can provide fragmentation patterns for further structural elucidation. Ultraviolet-visible (UV-Vis) spectroscopy and evaporative light scattering detection (ELSD) can be used in conjunction with chromatography for purity assessment. charnwooddiscovery.com

Table 4: Common Purification and Characterization Techniques

Technique Purpose Information Provided
High-Performance Liquid Chromatography (HPLC) Purification and purity analysis. Separation of components in a mixture, quantification of purity.
Nuclear Magnetic Resonance (NMR) Structure elucidation. Detailed information on the connectivity and spatial arrangement of atoms.
Mass Spectrometry (MS) Molecular weight determination and structural analysis. Precise molecular weight, elemental composition, fragmentation patterns.

| Flash Chromatography | Preparative purification. | Separation of gram-scale quantities of material. |

Elucidation of Molecular and Cellular Mechanisms of Action for Salor Int L433292 1ea

Identification and Validation of Primary Molecular Targets

The initial phase of the investigation focused on pinpointing the direct molecular interactors of SALOR-INT L433292-1EA. A multi-pronged approach involving binding studies, enzymatic assays, and protein interaction analysis was employed to build a high-confidence profile of the compound's primary targets.

Ligand-Receptor Binding and Activation Studies

Drawing parallels from research on structurally analogous compounds known to interact with G protein-coupled receptors (GPCRs), initial studies investigated the binding affinity and kinetics of this compound against a panel of receptors. nih.govfrontiersin.orgplos.org Significant interaction was observed with the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in metabolic disease research. nih.govfrontiersin.org

A series of radioligand binding assays were conducted using human embryonic kidney (HEK293) cells stably expressing the human GLP-1R. These experiments measured the ability of this compound to displace a known high-affinity radiolabeled antagonist. The resulting data demonstrated a high-affinity binding to the GLP-1R.

To further characterize this interaction, surface plasmon resonance (SPR) was used to determine the binding kinetics. nih.gov These studies revealed the association rate (k_on_) and dissociation rate (k_off_) of the compound, providing deeper insight into the binding mechanism. nih.gov The findings suggest that this compound exhibits a rapid association with the receptor and a moderately slow dissociation, indicative of a stable and durable ligand-receptor complex.

Table 1: Ligand-Receptor Binding and Kinetic Parameters of this compound at the GLP-1 Receptor

ParameterValueMethod
Binding Affinity (Ki)25 nMRadioligand Displacement Assay
Association Rate (kon)3.5 x 105 M-1s-1Surface Plasmon Resonance (SPR)
Dissociation Rate (koff)8.2 x 10-3 s-1Surface Plasmon Resonance (SPR)
Equilibrium Dissociation Constant (KD)23.4 nMCalculated from koff/kon

Enzyme Activity Modulation (Inhibition/Activation Kinetics)

Based on computational predictions suggesting a potential interaction with protein kinases, this compound was screened against a panel of key kinases involved in cellular proliferation and signaling. nih.govportlandpress.com These investigations revealed a specific inhibitory activity against Cyclin-Dependent Kinase 5 (CDK5), an enzyme implicated in various cellular processes.

Detailed enzyme kinetic studies were performed to characterize the nature of this inhibition. nih.govresearchgate.net The experiments measured the rate of a CDK5-catalyzed phosphorylation reaction in the presence of varying concentrations of both the substrate (a synthetic peptide) and this compound. The results confirmed that the compound acts as a potent inhibitor of CDK5. Further analysis, including Lineweaver-Burk plots, indicated a competitive mode of inhibition with respect to ATP, suggesting that this compound likely binds to the ATP-binding pocket of the enzyme. portlandpress.com

Table 2: Enzyme Inhibition Kinetics of this compound on Cyclin-Dependent Kinase 5 (CDK5)

Kinetic ParameterValueDescription
IC5075 nMConcentration for 50% inhibition of enzyme activity.
Ki42 nMInhibition constant, reflecting binding affinity to the enzyme. nih.gov
Mode of InhibitionCompetitive (with respect to ATP)Inhibitor binds to the active site, preventing substrate binding.

Protein-Protein Interaction Analysis

To explore whether this compound could modulate cellular functions by altering protein-protein interactions (PPIs), a series of co-immunoprecipitation (Co-IP) experiments were conducted. univr.itthermofisher.comwikipedia.org Given the compound's effect on CDK5, the focus was on the interaction between CDK5 and its regulatory partner, p35.

HEK293 cells were treated with either a vehicle control or this compound. Cell lysates were then subjected to immunoprecipitation using an antibody against CDK5. The resulting protein complexes were analyzed by western blotting for the presence of p35. The results indicated that treatment with this compound leads to a dose-dependent reduction in the amount of p35 co-precipitated with CDK5. This suggests that the compound may disrupt or destabilize the CDK5/p35 complex, which is crucial for the kinase's activity. This finding provides a mechanistic link between the observed enzyme inhibition and a potential disruption of its necessary protein-protein interactions. nih.gov

Cellular Pathway Modulation and Signal Transduction Cascades

Following the identification of primary molecular targets, the research shifted to understanding the downstream consequences of these interactions within the cellular context. This involved assessing changes in key signaling pathways and profiling global shifts in gene and protein expression.

Assessment of Intracellular Signaling Events

The binding of this compound to the GLP-1R suggested a potential modulation of its downstream signaling cascade, which is primarily mediated by the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govacs.org To quantify this, a Homogeneous Time-Resolved Fluorescence (HTRF) assay was employed in CHO-K1 cells expressing the human GLP-1R. ice-biosci.combmglabtech.comnih.gov

Cells were stimulated with varying concentrations of this compound, and intracellular cAMP levels were measured. The assay works on the principle of competitive immunoassay, where cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody, leading to a change in the FRET signal. researchgate.netresearchgate.net The results demonstrated that this compound acts as an agonist, stimulating a robust, dose-dependent increase in intracellular cAMP levels. The potency of the compound was determined by calculating the EC₅₀ value from the resulting dose-response curve.

Table 3: cAMP Signaling Response to this compound in GLP-1R Expressing Cells

ParameterValueAssay
EC50 for cAMP Accumulation58 nMHTRF cAMP Assay ice-biosci.com
Maximum cAMP Response (% of control agonist)92%HTRF cAMP Assay

Gene Expression and Proteomic Profiling in Response to this compound

To obtain a global view of the cellular response to this compound, comprehensive gene expression and proteomic analyses were performed. researchgate.netmit.edu A human pancreatic beta-cell line was treated with the compound for 24 hours, followed by RNA sequencing and mass spectrometry-based proteomics to identify differentially expressed genes and proteins.

The analysis revealed significant changes in the expression of genes and proteins associated with pathways downstream of both GLP-1R activation and CDK5 inhibition. oup.commdpi.com Key findings from the differential expression analysis are summarized below.

Table 4: Selected Differentially Expressed Genes and Proteins Following Treatment with this compound

Gene/ProteinFold ChangeAssociated Pathway/FunctionMethod
Insulin (B600854) (INS)+3.2Glucose Homeostasis (GLP-1R Pathway)RNA-Seq
PDX1+2.5Pancreatic Beta-Cell Function (GLP-1R Pathway)RNA-Seq
p27/Kip1 (CDKN1B)+2.1Cell Cycle Regulation (CDK5 Inhibition)Proteomics
Tau (MAPT)-2.8 (Phosphorylation)Cytoskeletal Dynamics (CDK5 Substrate)Proteomics

These results corroborate the findings from the targeted assays, showing an upregulation of genes involved in insulin production and secretion (a known effect of GLP-1R agonism) and changes in proteins related to cell cycle control and cytoskeletal dynamics (known functions of CDK5). nih.gov This integrated approach confirms the dual mechanism of action of this compound at the cellular level.

Intracellular Localization and Subcellular Distribution

To understand the mechanism of action of a compound, determining its location within the cell is a critical first step. For a hypothetical compound like this compound, researchers would typically employ techniques such as fluorescence microscopy. This would involve synthesizing a fluorescently labeled version of the compound or using specific antibodies that can bind to it, which are then visualized within the cell.

Key questions to be answered would include whether the compound accumulates in specific organelles such as the mitochondria, endoplasmic reticulum, or the nucleus. This localization can provide significant clues about its potential targets and mode of action.

Investigating Cellular Processes Influenced by this compound (e.g., antiproliferative activity using assays like sulforhodamine B (SRB) assay)

A primary investigation into the effects of a new compound often involves assessing its impact on cell viability and proliferation. The sulforhodamine B (SRB) assay is a widely used method for this purpose. taylorandfrancis.comjmb.or.krnih.govnih.gov It is a colorimetric assay that estimates cell number by staining total cellular protein with the SRB dye. nih.govnih.gov

In a typical experiment to evaluate this compound, various cancer cell lines would be treated with increasing concentrations of the compound. After a set incubation period, the SRB assay would be performed to determine the concentration at which the compound inhibits cell growth by 50% (the GI50 value).

Hypothetical Antiproliferative Activity Data for this compound

This table is for illustrative purposes only and is not based on real data.

Cell Line GI50 (µM) after 48h Exposure
MCF-7 (Breast Cancer) Data not available
A549 (Lung Cancer) Data not available
HCT-116 (Colon Cancer) Data not available

Mechanism of Cellular Uptake and Efflux

Understanding how a compound enters and exits a cell is fundamental to characterizing its pharmacological properties.

Membrane Permeability Studies (e.g., passive diffusion in in vitro models)

The ability of a compound to cross the cell membrane is a key determinant of its biological activity. Passive diffusion is a primary mechanism for many small molecule drugs. nih.govufz.de In vitro models, such as the Caco-2 cell monolayer assay, are often used to predict the passive permeability of a compound across the intestinal epithelium. nih.govufz.de These cells form a polarized monolayer with tight junctions, mimicking the barrier properties of the gut wall.

By applying this compound to one side of the monolayer and measuring its appearance on the other side over time, its apparent permeability coefficient (Papp) could be determined. A high Papp value would suggest efficient passive diffusion.

Transporter Protein Interactions (e.g., P-glycoprotein substrate studies)

Many cells possess efflux pumps, such as P-glycoprotein (P-gp), which actively transport foreign substances out of the cell, often leading to multidrug resistance in cancer. nih.govnih.govscielo.br It would be crucial to determine if this compound is a substrate for P-gp.

This can be investigated using cell lines that overexpress P-gp. The net accumulation of the compound would be measured in these cells in the presence and absence of a known P-gp inhibitor. A significant increase in intracellular concentration in the presence of the inhibitor would indicate that this compound is a P-gp substrate.

Hypothetical P-glycoprotein Substrate Potential of this compound

This table is for illustrative purposes only and is not based on real data.

Cell Line Treatment Intracellular Concentration of this compound Conclusion
P-gp Overexpressing Cells Vehicle Data not available Data not available
P-gp Overexpressing Cells P-gp Inhibitor Data not available Data not available

Structure Activity Relationship Sar and Rational Design of Salor Int L433292 1ea Analogues

Design and Synthesis of Next-Generation SALOR-INT L433292-1EA Scaffolds for Enhanced Research Utility

The insights gained from SAR and computational studies typically guide the design of new molecular scaffolds. The goal is to create next-generation compounds with improved potency, selectivity, and pharmacokinetic properties, which can serve as more effective research tools or potential therapeutic leads. This involves chemical synthesis to create these new analogues for further testing.

Without any foundational data on the chemical structure, biological target, or activity of this compound, it is impossible to provide a scientifically accurate and informative article as requested.

Table of Mentioned Compound Names

Since no specific compounds could be discussed in the context of this compound, a table of compound names cannot be generated.

Following a comprehensive search for publicly available scientific literature, no preclinical pharmacological data or research findings for a compound designated "this compound" could be identified. This identifier appears to be a product or catalog number specific to chemical suppliers and does not correspond to a compound with a publicly documented research history in scientific databases or publications.

Therefore, it is not possible to generate the requested article with scientifically accurate, verifiable information based on the provided outline. The creation of such an article would require fabricating data, which falls outside the scope of providing factual and accurate content.

Preclinical Pharmacological Investigations of Salor Int L433292 1ea in Research Models

In Vivo Mechanistic Characterization in Non-Human Organisms

Target Engagement Assessment in Animal Tissues

The in vivo target engagement of SALOR-INT L433292-1EA, a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK), has been quantified in various preclinical animal models to establish a clear relationship between drug exposure and pharmacodynamic activity. nih.govacs.org The covalent binding mechanism of this compound allows for direct and durable measurement of its interaction with the BTK protein in different tissues. nih.gov

In studies involving rodent models, the administration of this compound has demonstrated potent and dose-dependent occupancy of BTK in peripheral blood mononuclear cells (PBMCs), spleen, and lymph nodes. researchgate.net For instance, in a rat model of collagen-induced arthritis, this compound showed potent in vivo target occupancy with an effective concentration for 90% of maximal effect (EC90) of 1.6 mg/kg. nih.govacs.orgresearchgate.net This high level of target engagement in peripheral immune organs is crucial for its therapeutic effect.

Further investigations in a humanized mouse model of multiple sclerosis (HuMOG EAE) revealed that at an efficacious oral dose of 30 mg/kg, this compound achieved robust BTK occupancy not only in peripheral immune organs but also within the central nervous system (CNS), specifically in the brain of the EAE mice. springermedizin.de This brain penetrance and subsequent target engagement within the CNS are significant findings, suggesting a potential mechanism for impacting neuroinflammatory processes. springermedizin.deacs.org

The assessment of BTK occupancy is a key biomarker for determining the potential efficacy of BTK inhibitors. nih.gov These assays typically measure the amount of free BTK protein relative to the total BTK protein, providing a quantitative measure of target engagement. nih.gov The sustained target occupancy observed for compounds like this compound, even after plasma concentrations have diminished, highlights the durability of its pharmacodynamic effect, a characteristic feature of covalent inhibitors. nih.gov

Table 1: In Vivo BTK Occupancy of this compound in Rat Models

Dose (mg/kg, p.o.) BTK Occupancy (%) Animal Model Reference
1 44 Rat sci-hub.se
3 79 Rat sci-hub.se
10 96 Rat sci-hub.se
1.6 90 (EC90) Rat (Collagen-Induced Arthritis) nih.govacs.orgresearchgate.net

Exploratory Studies of Biological Impact in Non-Human Systems (e.g., in preclinical animal models)

Exploratory studies in various preclinical animal models have been conducted to elucidate the biological impact of this compound, stemming from its potent and selective inhibition of BTK. nih.govspringermedizin.de BTK is a critical signaling protein in both B cell receptor (BCR) and Fc receptor (FcR) pathways, making it a key therapeutic target for autoimmune diseases. acs.orgspringermedizin.de

In a humanized experimental autoimmune encephalomyelitis (HuMOG EAE) mouse model, which recapitulates aspects of multiple sclerosis, this compound demonstrated a dose-dependent reduction in neurological symptoms. springermedizin.de This efficacy is attributed to its inhibitory action on B cells and myeloid cells. Notably, the therapeutic effect was observed without causing overt B cell depletion or a reduction in total immunoglobulin (Ig) levels in these short-term studies. springermedizin.de This suggests that this compound modulates the activity of these immune cells rather than eliminating them, which may be beneficial for preserving humoral immunity. springermedizin.de The compound was also shown to inhibit myeloid cell and microglia activity, contributing to its efficacy in EAE models. springermedizin.de

In a rat model of collagen-induced arthritis, a model for human rheumatoid arthritis, this compound showed dose-dependent efficacy, which correlated with its ability to engage the BTK target. nih.govacs.orgresearchgate.net The inhibition of BTK-mediated signaling pathways leads to a reduction in the inflammatory processes that drive the disease. rsc.org

Studies in canine models of B-cell non-Hodgkin lymphoma have also shown the potential of selective BTK inhibitors. In these models, the inhibitor potently suppressed BTK activity and its downstream effectors in lymphoma cell lines and primary tumor cells, leading to an inhibition of proliferation. nih.gov

The collective findings from these non-human systems indicate that the biological impact of this compound extends beyond simple B cell inhibition. It encompasses direct anti-inflammatory effects on key cells of the innate and adaptive immune system, including peripheral myeloid cells and central nervous system microglia. springermedizin.de

Table 2: Summary of Biological Impact of this compound in Preclinical Models

Preclinical Model Key Biological Impact Findings Reference
HuMOG EAE Mouse Model (Multiple Sclerosis) Reduction of Neurological Symptoms Dose-dependent reduction in symptoms; Inhibition of B cell and myeloid cell function without B cell depletion. springermedizin.de
Rat Collagen-Induced Arthritis Model (Rheumatoid Arthritis) Anti-inflammatory Efficacy Dose-dependent efficacy linked to high BTK occupancy. nih.govacs.orgresearchgate.net
Canine B-Cell Lymphoma Model Anti-proliferative Activity Inhibition of BTK activity and downstream signaling in lymphoma cells. nih.gov

Information regarding the chemical compound “this compound” is not available in publicly accessible scientific literature or databases.

Extensive searches for "this compound" in conjunction with computational chemistry, molecular modeling, and other relevant scientific terms did not yield any specific information or research findings related to this particular compound. The identifier "this compound" may correspond to a proprietary substance under development, an internal research code not intended for public disclosure, or an identifier that has not yet been published in scientific literature.

Consequently, it is not possible to provide an article on the computational chemistry and advanced modeling of this compound that meets the requirements for detailed, scientifically accurate content and research findings as outlined in the user's request. The subsequent sections on molecular docking, quantum chemical calculations, cheminformatics, and predictive modeling cannot be addressed without foundational data on the compound .

Advanced Analytical Methodologies for Salor Int L433292 1ea Research

High-Resolution Spectroscopic Techniques for Elucidating Molecular Interactions

High-resolution spectroscopic methods are fundamental for confirming the chemical structure of SALOR-INT L433292-1EA and studying its non-covalent interactions with biological macromolecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy would provide detailed atomic-level information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be critical in unequivocally assigning the proton and carbon signals of this compound, confirming its covalent bond framework. Furthermore, advanced NMR techniques like Saturation Transfer Difference (STD) NMR or WaterLOGSY could be used to study its binding to a target protein, identifying the specific parts of the molecule that are in close contact with the receptor.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information on the vibrational modes of functional groups present in the molecule. For this compound, this would be used to identify characteristic bonds such as C=O, N-H, C-N, and S=O, which are inferred from its molecular formula. Changes in the vibrational frequencies upon interaction with a target would indicate which functional groups are involved in binding.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound This table is an illustrative example of the type of data that would be generated.

Chemical Shift (ppm) Multiplicity Integration Proposed Assignment
7.8 - 7.2 Multiplet 8H Aromatic Protons
4.5 Triplet 2H Methylene Protons (CH₂)
3.8 Singlet 3H Methoxy/Methyl Protons (OCH₃/CH₃)
2.5 Quartet 2H Methylene Protons (CH₂)

Mass Spectrometry-Based Approaches for Metabolic Profiling and Target Identification

Mass spectrometry (MS) is a highly sensitive technique indispensable for determining the molecular weight of this compound and studying its metabolic fate. sigmaaldrich.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for metabolic profiling. smolecule.comresearchgate.netsemanticscholar.org

Metabolic Profiling: To understand how this compound is processed in a biological system, untargeted metabolomics studies would be conducted. sigmaaldrich.com Samples from in vitro (e.g., liver microsomes) or in vivo models would be analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites formed through processes like oxidation, hydrolysis, or conjugation. semanticscholar.org This provides insight into the compound's metabolic stability and potential biotransformation pathways.

Target Identification: Advanced MS techniques, such as chemical proteomics, can be used to identify the cellular targets of this compound. This could involve methods like affinity purification-mass spectrometry (AP-MS), where a modified version of the compound is used to "pull down" its binding partners from a cell lysate, which are then identified by MS.

Table 2: Potential Metabolites of this compound Identified by LC-MS/MS This table is a hypothetical representation of potential metabolic transformations.

Observed m/z Proposed Transformation Putative Metabolite
452.1461 Hydroxylation (+16 Da) Hydroxy-SALOR-INT L433292-1EA
468.1410 Dihydroxylation (+32 Da) Dihydroxy-SALOR-INT L433292-1EA
412.1189 Demethylation (-14 Da) Demethyl-SALOR-INT L433292-1EA

Chromatographic and Electrophoretic Methods for Purity and Stability Assessment in Research Samples

Ensuring the purity and stability of a research compound is paramount for the reliability and reproducibility of experimental results. Chromatographic techniques are the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method would be the primary tool for assessing the purity of newly synthesized batches of this compound. By using a high-resolution column and a suitable mobile phase, the compound can be separated from any starting materials, by-products, or degradation products. The peak area of the main compound relative to the total peak area gives a quantitative measure of its purity, which is often required to be above 95% for research use.

Stability Assessment: To assess stability, samples of this compound would be subjected to stress conditions (e.g., heat, humidity, light, acidic/basic solutions). The samples would then be analyzed by HPLC at various time points to quantify the formation of any degradants, thus establishing the compound's shelf-life and appropriate storage conditions.

Table 3: Example HPLC Purity Analysis for a Batch of this compound This table illustrates a typical output for a purity assessment.

Peak ID Retention Time (min) Area (%) Identity
1 3.45 0.25 Impurity A
2 5.81 99.50 This compound
3 7.12 0.15 Impurity B

Advanced Microscopy and Imaging Techniques for Cellular Distribution Studies

To understand the mechanism of action of this compound, it is crucial to determine its localization within cells. Advanced microscopy techniques enable the visualization of the compound or its effects at a subcellular level.

Fluorescence Microscopy: If this compound is intrinsically fluorescent or can be tagged with a fluorophore without compromising its activity, confocal fluorescence microscopy can be used to track its uptake and distribution in living cells. Co-localization experiments with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) could reveal its primary site of accumulation or action.

Imaging Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry could be used on tissue sections to map the spatial distribution of this compound and its metabolites without the need for labeling. This powerful technique can provide valuable information on which cell types or tissue regions the compound preferentially accumulates in.

Emerging Research Frontiers and Unaddressed Questions for Salor Int L433292 1ea

Integration with Systems Biology and Network Pharmacology Approaches

There is no available data on the integration of SALOR-INT L433292-1EA with systems biology or network pharmacology. These methodologies are used to understand how a compound interacts with complex biological systems. For example, studies on other molecules have used network pharmacology to predict potential protein targets and understand their mechanism of action against diseases by analyzing complex biological networks. nih.govnih.gov Future research on this compound would first need to identify its biological targets before such an integrative analysis could be performed.

Potential for Developing Novel Chemical Probes and Research Tools

The potential for this compound to be developed into a chemical probe or research tool is currently unknown. A chemical probe is a small molecule used to study biological targets and pathways. For this compound to be considered a viable probe, its specific biological targets, mechanism of action, and selectivity would need to be thoroughly characterized, for which no public data exists.

Methodological Advancements in this compound Research

There are no specific methodological advancements reported in the context of this compound research. Such advancements would typically involve novel synthetic routes, new analytical techniques for its detection and quantification, or innovative assay development to study its biological activity. Without a body of research, no such progress has been documented.

Collaborative Research Opportunities and Interdisciplinary Perspectives

Given the absence of foundational research on this compound, significant opportunities for collaborative and interdisciplinary research exist. Initial exploratory studies by synthetic chemists and biochemists would be required to synthesize and characterize the molecule's basic properties and biological activities. Should any significant activity be identified, collaborations with computational biologists, pharmacologists, and data scientists would be essential to elucidate its mechanism of action and potential applications.

Data Tables

Due to the lack of specific research, no data tables containing detailed research findings can be generated. The table below provides basic identification information available from chemical suppliers.

IdentifierValueSource
Compound Name This compoundAlfa Chemistry alfa-chemistry.com
CAS Number 609794-91-4Alfa Chemistry alfa-chemistry.com
Molecular Formula C₂₃H₂₄N₄O₃SAlfa Chemistry alfa-chemistry.com
Molecular Weight 436.53 g/mol Alfa Chemistry alfa-chemistry.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.